molecular formula C3F7OCF2COOH<br>C5HF9O3 B13409865 Difluoro(perfluoropropoxy)acetic acid CAS No. 919005-50-8

Difluoro(perfluoropropoxy)acetic acid

Cat. No.: B13409865
CAS No.: 919005-50-8
M. Wt: 280.04 g/mol
InChI Key: HRGUTPUQCCHFHT-UHFFFAOYSA-N
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Description

Difluoro(perfluoropropoxy)acetic acid is a fluorinated carboxylic acid with the chemical formula CHF2COOH. It is a structural analog of acetic acid, where two of the three hydrogen atoms on the alpha carbon are replaced with fluorine atoms. This compound is known for its high reactivity and unique properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoro(perfluoropropoxy)acetic acid can be synthesized through various methods. One common method involves the use of difluoro-chloromethane (R22) as a starting material. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yield and purity, with the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Difluoro(perfluoropropoxy)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions include difluoroacetate ions, alcohol derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Difluoro(perfluoropropoxy)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of difluoro(perfluoropropoxy)acetic acid involves its high reactivity due to the presence of fluorine atoms. The fluorine atoms increase the acidity of the compound, making it a strong acid that can readily dissociate to form difluoroacetate ions . These ions can interact with various molecular targets and pathways, leading to a range of chemical and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoroacetic Acid: A structural analog with one fluorine atom.

    Trifluoroacetic Acid: A compound with three fluorine atoms on the alpha carbon.

    Perfluoropropionic Acid: A similar fluorinated carboxylic acid with a different carbon chain length.

Uniqueness

Difluoro(perfluoropropoxy)acetic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated carboxylic acids. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2,2-difluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O3/c6-2(7,1(15)16)17-5(13,14)3(8,9)4(10,11)12/h(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGUTPUQCCHFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7OCF2COOH, C5HF9O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30844611
Record name Difluoro(perfluoropropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30844611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919005-50-8
Record name Difluoro(perfluoropropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30844611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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